N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide
Description
N-(3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative featuring a 3,6-dichlorocarbazole core linked via a 2-hydroxypropyl chain to a 4-methyl-N-phenylbenzenesulfonamide group. Key structural attributes include:
- Sulfonamide group: The 4-methylbenzenesulfonamide component contributes to acidity and hydrogen-bonding capacity.
- Substituent diversity: The N-phenyl group on the sulfonamide nitrogen introduces steric bulk, while the hydroxyl group on the propyl chain may influence solubility and reactivity.
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXQLJDOLBHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The hydroxypropyl chain is then attached through a nucleophilic substitution reaction. Finally, the benzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Properties : Research indicates that this compound can significantly reduce inflammation by modulating pain signaling pathways through ASIC3 inhibition.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further exploration in cancer therapeutics .
Biological Research
- Antimicrobial Activity : The unique structure of the compound allows for investigation into its efficacy against various pathogens. Studies have shown it may possess broad-spectrum antibacterial properties .
- Biological Probes : Its fluorescent properties make it suitable for use as a biological probe in cellular studies.
Material Science
- Organic Electronics : The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties derived from the carbazole core .
- Advanced Materials Development : It serves as a building block for synthesizing more complex organic materials, enhancing the performance of electronic devices.
Case Study 1: Anticancer Properties
A study evaluated the effects of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted specific modifications that enhanced its antimicrobial potency.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s carbazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide moiety can inhibit enzymes involved in metabolic pathways, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide
Structural Differences :
- Carbazole substitution : Lacks chlorine atoms at positions 3 and 6, reducing molecular weight (474.58 g/mol vs. ~545 g/mol estimated for the main compound) and altering electronic properties.
- Sulfonamide nitrogen substituent : Features a 2-furylmethyl group instead of phenyl, introducing an oxygen heterocycle that may enhance polarity.
Implications :
- The phenyl group on the sulfonamide nitrogen in the main compound may offer greater steric hindrance and π-π stacking capability compared to the furylmethyl group.
Sulfonamide-Triazole Hybrids
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonamide groups but differ critically in core structure:
- Core system : Triazole-thione vs. carbazole in the main compound.
- Substituent effects : The 4-methyl group on the main compound’s benzenesulfonamide is electron-donating, whereas halogen (Cl, Br) substituents in triazole derivatives are electron-withdrawing, affecting sulfonamide acidity and reactivity.
- Tautomerism : Triazole derivatives exhibit thione-thiol tautomerism, absent in the main compound due to its stable carbazole framework.
Tabulated Comparison of Key Features
Biological Activity
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a carbazole moiety, which is known for various biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.
- Molecular Formula : C28H24Cl2N2O3S
- Molecular Weight : 539.47 g/mol
- CAS Number : 314042-75-6
The biological activity of this compound is largely attributed to its interaction with cellular targets involved in critical pathways such as apoptosis, cell proliferation, and inflammation. The presence of the carbazole core enhances its ability to intercalate into DNA and inhibit topoisomerases, leading to disrupted cellular processes in cancer cells.
Anticancer Activity
Research has shown that compounds with a carbazole backbone exhibit promising anticancer properties. Studies indicate that this compound effectively induces apoptosis in various cancer cell lines through:
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspase-dependent pathways leading to programmed cell death.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have reported:
- Inhibition of Gram-positive and Gram-negative bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
Antiparasitic Effects
The carbazole derivatives have been noted for their efficacy against protozoan parasites:
- Inhibition of Plasmodium falciparum : The compound shows significant antimalarial activity by disrupting parasite metabolism.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Reported effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Showed antiparasitic activity with rapid absorption and bioavailability in animal models, indicating potential for oral administration. |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | 3-Chloropropane-1,2-diol, K₂CO₃, MeCN | 65–75 | |
| Sulfonamide Coupling | 4-Methylbenzenesulfonyl chloride, Et₃N | 80–85 |
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX for refinement) resolves bond lengths, angles, and stereochemistry. For example, a related carbazole sulfonamide derivative showed mean (C–C) = 0.003 Å and R factor = 0.048 .
- Spectroscopic Techniques :
Advanced: How can synthetic yield be optimized for this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in N-alkylation .
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
- Temperature Control : Lowering sulfonamide coupling to 0–5°C minimizes side reactions .
- DOE Approaches : Fractional factorial designs to assess solvent/catalyst interactions .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Contradictions (e.g., NMR vs. X-ray stereochemistry) require:
- Multi-Technique Validation : Cross-check with IR (functional groups) and HRMS (molecular ions) .
- Computational Refinement : Density Functional Theory (DFT) geometry optimization to align crystallographic data with spectroscopic predictions .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in sulfonamide groups) .
Advanced: How is stereochemical ambiguity addressed in this compound?
Methodological Answer:
- Crystallographic Analysis : X-ray diffraction unambiguously assigns stereocenters. For example, a related compound with undefined stereocenters was resolved via SHELXL refinement .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol mobile phase) .
- Circular Dichroism (CD) : Correlates crystal structure with optical activity for chiral centers .
Advanced: What computational tools are used to model this compound’s reactivity?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predicts binding affinity with biological targets (e.g., enzymes) using crystal structure coordinates .
- SHELXTL : Refines X-ray data and generates electron density maps for reactive sites .
- Gaussian 16 : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
